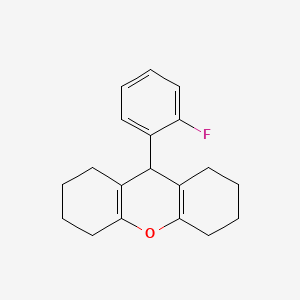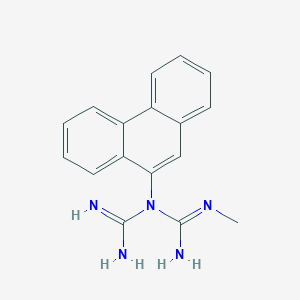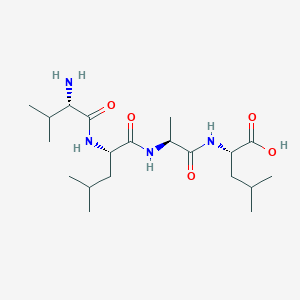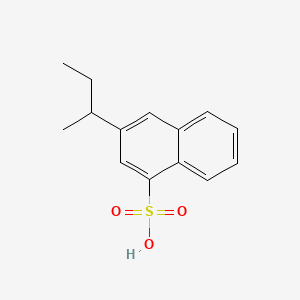![molecular formula C7H7N3OS B12537693 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide CAS No. 717139-43-0](/img/structure/B12537693.png)
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is a compound that features a pyridine ring attached to an amino group and a sulfanylideneacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide typically involves the reaction of pyridine derivatives with appropriate amines and thiocarbonyl compounds. One common method involves the reaction of 4-aminopyridine with thiocarbonyl diimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiocarbonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles; reactions often require catalysts and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Sulfapyridine: A sulfonamide antibiotic with a similar pyridine structure.
Pyridin-2-yl derivatives: Compounds with pyridine rings substituted at different positions, exhibiting diverse biological activities.
Thiocarbonyl compounds: Molecules containing thiocarbonyl groups, used in various synthetic applications.
Uniqueness
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is unique due to its specific combination of a pyridine ring and a thiocarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Propiedades
Número CAS |
717139-43-0 |
|---|---|
Fórmula molecular |
C7H7N3OS |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)7(12)10-5-1-3-9-4-2-5/h1-4H,(H2,8,11)(H,9,10,12) |
Clave InChI |
WXZATFLYCFQSRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC(=S)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)



![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

